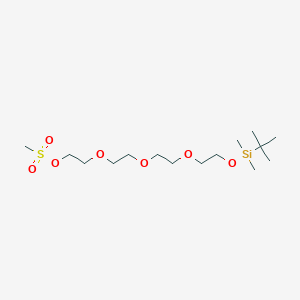
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate typically involves the reaction of silane with sodium hydroxide to produce oxidized silanol, followed by methylation to obtain the target product . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate has several scientific research applications:
Chemistry: It is used as a cross-linking reagent in polymer chemistry and materials science.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate involves its ability to act as a cross-linking reagent. It can form covalent bonds with various substrates, leading to the formation of cross-linked networks. This property is utilized in the modification of polymers and biomolecules, enhancing their stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol 1-methanesulfonate
- 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol
Uniqueness
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate is unique due to its specific structure, which imparts distinct properties such as high reactivity and the ability to form stable cross-linked networks. This makes it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
Molekularformel |
C15H34O7SSi |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C15H34O7SSi/c1-15(2,3)24(5,6)22-14-12-20-10-8-18-7-9-19-11-13-21-23(4,16)17/h7-14H2,1-6H3 |
InChI-Schlüssel |
XIXZNYPQTBSZSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


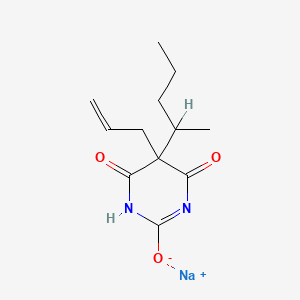

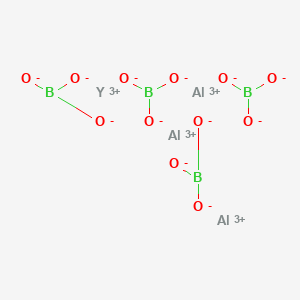

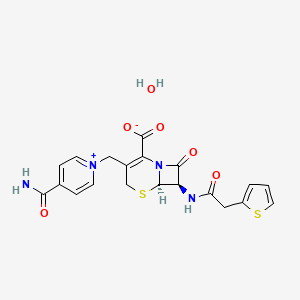
![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)
![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)



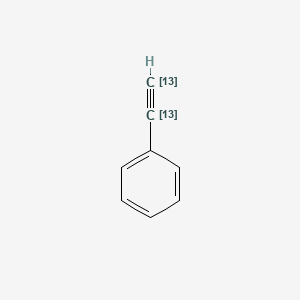
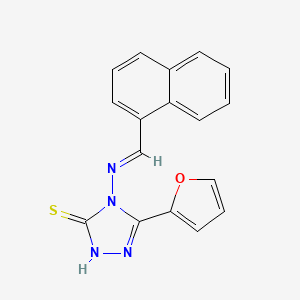
![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)
